![molecular formula C12H21ClN2O B2382026 1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone CAS No. 2411180-93-1](/img/structure/B2382026.png)
1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone is a complex organic compound with a distinctive structural motif involving a pyrrolopyrazine core. This compound is of significant interest in the field of synthetic chemistry and pharmaceutical research due to its potential biological activities.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A common route starts with the construction of the pyrrolopyrazine core, often through cyclization reactions involving appropriate starting materials such as α,β-unsaturated ketones and hydrazines. The final chlorination step involves the reaction with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions.
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Continuous flow synthesis or batch reactor techniques could be employed, depending on the desired scale and efficiency requirements.
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can be performed using palladium on carbon (Pd/C) to selectively reduce specific functional groups.
Substitution: Nucleophilic substitution reactions may occur at the chloro group, facilitated by reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation products may include ketones or carboxylic acids.
Reduction may yield the corresponding alcohols or amines.
Substitution reactions typically replace the chloro group with nucleophiles like alkoxides or amines.
Chemistry
This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules. Its unique structure makes it a versatile intermediate for various synthetic pathways.
Biology
In biological research, derivatives of this compound are explored for their potential interactions with biological targets, including enzymes and receptors. The pyrrolopyrazine core is of particular interest for its bioactivity.
Medicine
Preliminary studies suggest potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural motif may interact with specific biological pathways, offering therapeutic potential.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The biological activity of 1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone likely involves interaction with molecular targets such as enzymes or receptors. The chlorinated ethanone moiety may serve as a reactive site for binding or modifying biological macromolecules, influencing cellular pathways and functions.
Comparación Con Compuestos Similares
Compared to other pyrrolopyrazine derivatives, this compound's unique chloroethanone functionality distinguishes it in terms of reactivity and potential applications. Similar compounds include:
1-[(3R,8As)-3-ethyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone
1-[(3R,8As)-3-isopropyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-bromoethanone
That wraps up the rundown! Anything pique your interest?
Propiedades
IUPAC Name |
1-[(3R,8aS)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-9(2)11-8-14-5-3-4-10(14)7-15(11)12(16)6-13/h9-11H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEWQFIREWAPNJ-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2CCCC2CN1C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN2CCC[C@H]2CN1C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
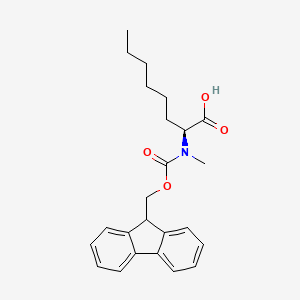
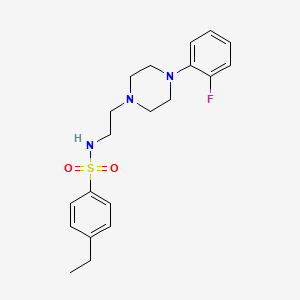
![6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2381951.png)
![N-[1-(2-Chloropropanoyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2381952.png)
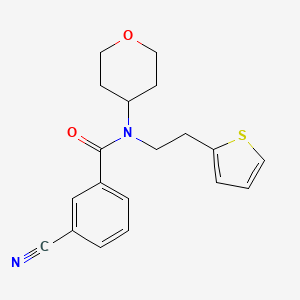
![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2381954.png)
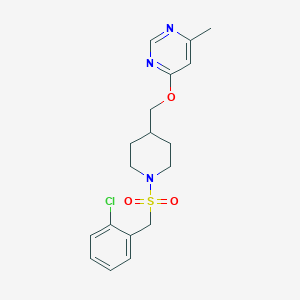
![3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine](/img/structure/B2381957.png)
![3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2381958.png)
![1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2381960.png)
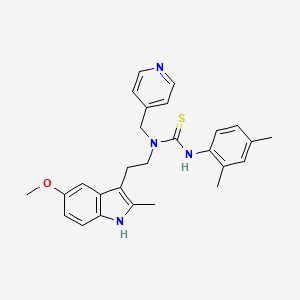
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2381964.png)
![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2381965.png)
![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2381966.png)
